Quinoline-3-carbothioamide
Description
Properties
IUPAC Name |
quinoline-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAXSPIOGDQKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with thioamide reagents under appropriate conditions. For example, the amidation reaction of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides has been reported to efficiently produce this compound derivatives . This reaction typically occurs under mild conditions and yields high purity products.
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable synthetic approaches. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts. Microwave-assisted synthesis and ultraviolet irradiation-promoted synthesis are also employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-3-sulfoxide or quinoline-3-sulfone, while reduction can produce quinoline-3-amine .
Scientific Research Applications
Quinoline-3-carbothioamides and their related compounds have been investigated for their antinephritic and immunomodulating activities . Research has shown that they can be created through four synthetic routes and have been assessed for their ability to modulate the immune system and treat kidney inflammation .
Scientific Research Applications
- Immunomodulation: Quinoline-3-carbothioamides have demonstrated immunomodulatory activity in studies . In vitro tests have shown that some quinoline-3-carboxamide derivatives have immunomodulatory profiles similar to or more potent than those of linomide and FR137316, which affected spleen lymphocyte proliferation and TNF-alpha production by macrophages .
- Treatment of Nephritis: These compounds have been evaluated for their antinephritic properties . One compound strongly inhibited T-cell independent antibody production in mice and was effective in nephritis models, including chronic graft-versus-host disease and autoimmune MRL/l mice .
- Autoimmune and Inflammatory Diseases: Quinoline-3-carboxamide derivatives are being explored as potential treatments for autoimmune and inflammatory diseases in humans, including multiple sclerosis and systemic lupus erythematosus (SLE) .
- Atherosclerosis: Quinoline-3-carboxamide ABR-215757 has been shown to reduce atherosclerotic lesion size and improve plaque remodeling features in S100A12/ApoE-null mice, with reduced inflammation, smaller necrotic cores, less calcification, and a lesser degree of elastic fiber degradation .
- Liver Inflammation and Fibrosis: Quinoline-3-carboxamides have shown promise in treating liver inflammation and fibrosis. Paquinimod, a quinoline-3-carboxamide, significantly reduced inflammation and resulted in the regression of fibrosis in a mouse model for chronic liver inflammation and liver fibrosis .
- Psoriasis Treatment: Quinoline-3-carboxamide compounds have been used to treat psoriasis . Roquinimex, a quinoline-3-carboxamide, has been shown to be effective in treating severe psoriasis in some patients .
Quinoline derivatives as anticancer agents
- A study describes the design and synthesis of a series of new quinolone-3-carboxamide derivatives combined with a bi-aryl urea side chain for better binding inside the active site. For targeting the ATP binding site, the quinolone ring system featuring different substituents at position 6 was used, then a 3-amide function was used as a linker to connect the bi-aryl urea moiety .
- New quinoline derivatives 10a-p as antiproliferative agents targeting cancer through inhibition of VEGFR-2 .
Case Studies
- In one case, a patient with psoriasis affecting various parts of the body experienced complete recovery after six months of treatment with roquinimex. However, the psoriasis reappeared six months after treatment withdrawal .
- Another patient's psoriasis improved during treatment with roquinimex, leading to complete recovery after seventeen months .
Data Table
| Compound | Activity | Model |
|---|---|---|
| Quinoline-3-carbothioamides | Antinephritic and immunomodulating activities | Chronic graft-versus-host disease and autoimmune MRL/l mice |
| ABR-215757 | Reduced atherosclerotic lesion size, improved plaque remodeling, reduced inflammation, smaller necrotic cores, less calcification, and a lesser degree of elastic fiber degradation | S100A12/ApoE-null mice |
| Paquinimod | Reduced inflammation and resulted in the regression of fibrosis | NOD-Inflammation Fibrosis (N-IF) mouse model for chronic liver inflammation and liver fibrosis |
| Roquinimex | Effective in treating severe psoriasis | Psoriasis patients |
Mechanism of Action
The mechanism of action of quinoline-3-carbothioamide involves its interaction with specific molecular targets and pathways. For example, quinoline-3-carboxamides, a related class of compounds, have been shown to activate natural killer cells via the aryl hydrocarbon receptor. This activation enhances the cytotoxicity of natural killer cells and their immunoregulatory functions . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:
Physicochemical Properties
- Solubility : Thioamides generally exhibit lower aqueous solubility than carboxamides due to sulfur’s hydrophobicity, though fluorination (e.g., 6-fluoro derivatives) improves solubility .
- Stability : Thioamides are more prone to oxidation than carboxamides, necessitating stabilizers in pharmaceutical formulations .
Immunomodulation vs. Antiproliferative Effects
This compound’s immunomodulatory role contrasts with carboxamide derivatives’ anticancer activity. For instance, Tsuji et al. (2002) demonstrated that thioamide derivatives suppress pro-inflammatory cytokines, while Abdel-Wahab et al. (2013) linked carboxamide-modified quinolines to apoptosis induction in leukemia cells .
Role of Substituents
- Chloro and Fluoro Groups: 2-Chloro and 6-fluoro substituents enhance electrophilicity and target binding. For example, 2-chloroquinoline-3-carbaldehyde serves as a precursor for antitubercular agents, while 6-fluoro derivatives improve antiplasmodial activity .
- Thioamide vs. Carboxamide : The thioamide group’s larger atomic radius and weaker hydrogen-bonding capacity reduce solubility but increase membrane permeability, critical for central nervous system-targeted therapies .
Biological Activity
Quinoline-3-carbothioamide is a sulfur-containing derivative of quinoline that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound features a unique structural configuration that combines the properties of quinoline and thiourea derivatives. It is characterized by a carbothioamide functional group at the 3-position of the quinoline ring. The synthesis of this compound can be achieved through several methods, including:
- Condensation reactions with thiourea derivatives.
- Microwave-assisted synthesis , which enhances yield and reduces reaction time.
- Multi-step synthetic routes that allow for the introduction of various substituents to optimize biological activity.
Biological Activities
This compound exhibits a range of biological activities, making it a promising candidate for pharmaceutical applications. Key findings from recent studies include:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antinephritic Activity
A notable study evaluated the antinephritic effects of this compound in animal models. The optimal compound demonstrated strong inhibition of T-cell independent antibody production in mice, indicating its immunomodulatory capabilities. This compound was effective in models of chronic graft-versus-host disease and autoimmune nephritis .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate immune responses by affecting cytokine production and lymphocyte proliferation, thereby reducing inflammation in various models .
Anticancer Potential
Quinoline derivatives, including this compound, have been studied for their cytotoxic effects on cancer cell lines. Some derivatives exhibited promising activity against specific cancer types, highlighting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in inflammatory pathways.
- Modulation of immune responses , particularly through T-cell activity.
- Interference with oxidative stress mechanisms in pathogens, enhancing the host's immune response .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antinephritic Activity : In a controlled experiment involving mice, this compound significantly inhibited antibody production and showed effectiveness in two nephritis models, demonstrating its potential as an immunomodulator .
- Antimicrobial Efficacy : A series of tests against various bacterial strains showed that this compound could effectively inhibit bacterial growth, suggesting its application in treating infections.
Comparative Analysis
The following table summarizes the biological activities and potential applications of this compound compared to other quinoline derivatives:
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| This compound | Antimicrobial, Antinephritic | Strong inhibition in nephritis models |
| Quinoline-3-carboxamide | Anticancer | Promising cytotoxicity against cancer cell lines |
| 4-Quinolinone | Anti-inflammatory | Effective in reducing inflammation |
| 2-Aminoquinoline | Precursor for bioactive compounds | Versatile in medicinal chemistry |
Q & A
Basic: What are the recommended synthetic routes for Quinoline-3-carbothioamide, and what analytical techniques confirm its structural integrity?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of substituted anilines with β-keto thioamides, followed by purification via column chromatography. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) to improve yield. Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of thioamide (-C=S) and quinoline ring vibrations .
- Cross-referencing spectral data with databases like the NIST Chemistry WebBook for consistency .
Basic: How can researchers design initial biological screening assays for this compound?
Methodological Answer:
Initial screening should follow a tiered approach:
In vitro cytotoxicity assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., HeLa, MCF-7) and normal cell controls.
Enzyme inhibition studies (e.g., kinase or protease assays) based on structural analogs’ known targets.
Dose-response curves to determine IC₅₀ values, ensuring replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) .
Ethical compliance : Obtain institutional approval for biological materials and adhere to biosafety protocols .
Advanced: What strategies resolve contradictory results in the biological activity of this compound across different experimental models?
Methodological Answer:
Contradictions may arise from variability in cell lines, assay conditions, or compound solubility. Mitigation strategies include:
- Comparative meta-analysis : Systematically compare protocols (e.g., incubation time, solvent used) across studies to identify confounding variables .
- Orthogonal validation : Use alternative assays (e.g., flow cytometry vs. fluorescence microscopy) to confirm apoptosis or mechanism of action.
- Solubility optimization : Test the compound in different vehicles (DMSO, PEG) and measure stability via HPLC to rule out precipitation artifacts .
Advanced: How can computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on binding affinity and hydrogen bonding patterns.
Molecular Dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability.
QSAR modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to predict bioactivity .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Methodological: How to formulate research questions about this compound’s structure-activity relationships (SAR)?
Methodological Answer:
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example question: “How do electron-withdrawing substituents at the quinoline C-4 position modulate the thioamide group’s reactivity in enzyme inhibition?”
- Steps :
Methodological: What are best practices for mixed-methods approaches in studying this compound?
Methodological Answer:
A mixed-methods design could integrate:
- Quantitative : Dose-dependent cytotoxicity data (ANOVA, regression analysis).
- Qualitative : Semi-structured interviews with researchers to interpret contradictory findings.
- Integration : Use a convergent parallel design to triangulate results, ensuring thematic analysis (e.g., NVivo software) aligns with statistical outputs .
- Reporting : Follow SRQR standards for transparency in methodology and data synthesis .
Advanced: How to analyze the electronic effects of substituents on this compound’s reactivity?
Methodological Answer:
Computational chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals.
Experimental validation : Synthesize derivatives with varying substituents and compare reaction kinetics (e.g., nucleophilic substitution rates).
Data correlation : Use multivariate analysis to link electronic parameters (Hammett σ values) with bioactivity .
Methodological: How to address ethical considerations in animal studies involving this compound?
Methodological Answer:
- Ethical approval : Submit protocols to the Institutional Animal Care and Use Committee (IACUC), specifying endpoints, sample sizes, and humane euthanasia methods.
- 3Rs compliance : Apply Replacement (cell cultures first), Reduction (statistical power analysis), and Refinement (pain management) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
